molecular formula C26H26N4O3S B6551169 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one CAS No. 1040664-84-3

2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B6551169
CAS No.: 1040664-84-3
M. Wt: 474.6 g/mol
InChI Key: CYDJVQUKTXXNHU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,3-oxazole ring, a quinazolinone ring, and a pyrrolidinone ring. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Quinazolinones and pyrrolidinones are also common structures in medicinal chemistry, known for their diverse biological activities.


Molecular Structure Analysis

The compound is likely to have a complex 3D structure due to the presence of multiple rings and functional groups. The exact structure would depend on the specific stereochemistry at each chiral center in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole, quinazolinone, and pyrrolidinone rings. These groups could potentially undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many oxazole derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory activities .

Future Directions

Future research could focus on further exploring the biological activity of this compound and its potential uses in medicinal chemistry. This could include testing its activity against various biological targets, optimizing its structure for improved activity, and investigating its pharmacokinetic properties .

Properties

IUPAC Name

2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-22(27-24(33-18)19-9-3-2-4-10-19)17-34-26-28-21-12-6-5-11-20(21)25(32)30(26)16-8-15-29-14-7-13-23(29)31/h2-6,9-12H,7-8,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDJVQUKTXXNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CCCN5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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